molecular formula C20H22N4O5S B2557017 1-(2-Ethoxyphenyl)-3-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1226458-71-4

1-(2-Ethoxyphenyl)-3-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2557017
CAS RN: 1226458-71-4
M. Wt: 430.48
InChI Key: YWYREULHUOSDJH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound with potential applications in scientific research. It is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

Urea derivatives, including those with oxadiazole rings, have been synthesized and characterized to explore their potential applications in various scientific fields. The synthesis processes often involve innovative approaches to achieve high yields and specific properties. For instance, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids without racemization, yielding products under milder conditions, which is both environmentally friendly and cost-effective (Thalluri et al., 2014). Similarly, the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride has led to the formation of oxadiazole derivatives, highlighting the versatility of urea and oxadiazole synthesis (Warburton, 1966).

Molecular Rearrangement and New Derivatives

Research has also focused on molecular rearrangement techniques to create new derivatives of urea and oxadiazole compounds. These methods have resulted in the formation of novel heterocycles, demonstrating the potential for generating a wide variety of compounds with tailored properties (Klásek et al., 2007).

Antimicrobial and Anticancer Activity

Several studies have evaluated the antimicrobial and anticancer activities of urea and oxadiazole derivatives. For example, specific urea derivatives have shown promise in enzyme inhibition and anticancer investigations, suggesting their potential as therapeutic agents (Mustafa et al., 2014). Another study synthesized oxadiazole derivatives and tested their anticancer activity against human cancer cell lines, indicating good to moderate activity and underscoring the potential of these compounds in cancer research (Yakantham et al., 2019).

Antioxidant and Acaricidal Activity

Research into the antioxidant properties of oxadiazole derivatives has revealed the potential of these compounds in combating oxidative stress, further expanding their application scope (George et al., 2010). Additionally, the synthesis of optically pure oxadiazol-2(3H)-ones with acaricidal activity highlights the agricultural applications of these compounds, particularly in pest control (Bosetti et al., 1994).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-4-28-17-11-6-5-10-16(17)21-19(25)22-20-24-23-18(29-20)14-8-7-9-15(12-14)30(26,27)13(2)3/h5-13H,4H2,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYREULHUOSDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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